molecular formula C19H15N3O5S B2401448 N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921838-87-1

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2401448
CAS No.: 921838-87-1
M. Wt: 397.41
InChI Key: HBLJOFVNXBJYGR-UHFFFAOYSA-N
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Description

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a pyridazine ring, a phenyl group, and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine ring. This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound. The methylsulfonyl group is then introduced via sulfonation reactions. The phenyl group is attached through a coupling reaction, and the benzo[d][1,3]dioxole moiety is incorporated through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as the implementation of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the pyridazine ring would produce dihydropyridazine derivatives.

Scientific Research Applications

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyridazine derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The pyridazine ring can bind to enzymes or receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, while the benzo[d][1,3]dioxole moiety can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share structural similarities.

    Benzo[d][1,3]dioxole Derivatives: Compounds like piperonyl butoxide, which contains the benzo[d][1,3]dioxole moiety, are similar in structure.

Uniqueness

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methylsulfonyl group, in particular, distinguishes it from other pyridazine and benzo[d][1,3]dioxole derivatives, potentially enhancing its solubility and reactivity.

Properties

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-28(24,25)18-9-7-15(21-22-18)12-2-5-14(6-3-12)20-19(23)13-4-8-16-17(10-13)27-11-26-16/h2-10H,11H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLJOFVNXBJYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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